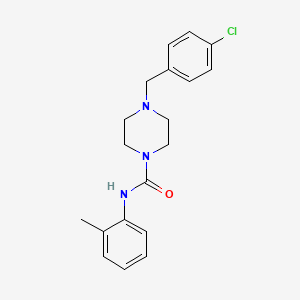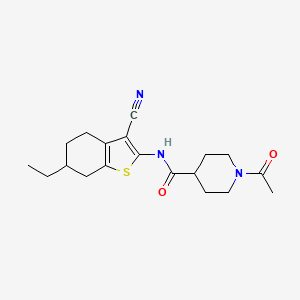![molecular formula C17H21NO2 B5496283 (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5496283.png)
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is known for its unique structure and mechanism of action, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane involves its binding to the dopamine D3 receptor. By blocking this receptor, it can modulate the activity of the dopamine system in the brain, which is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane have been studied in various animal models. It has been found to decrease the release of dopamine in the brain, which can lead to a decrease in motor activity and an improvement in symptoms of Parkinson's disease. It has also been shown to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to further investigate its mechanism of action and potential interactions with other neurotransmitter systems in the brain. Additionally, research could focus on developing more potent and selective derivatives of this compound for therapeutic use.
In conclusion, (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane is a promising compound with potential applications in the treatment of various neurological disorders. Its unique structure and mechanism of action make it an interesting subject for further research, and future studies could lead to the development of new therapies for these disorders.
Synthesemethoden
The synthesis of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane involves several steps. The first step is the preparation of the starting material, which is 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This is followed by the reaction of DBN with phenoxyacetyl chloride to form the intermediate product, which is then treated with 1,3-dibromopropane to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane has been studied extensively for its potential use in the treatment of various diseases, including Parkinson's disease, schizophrenia, and depression. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
1-[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(11-20-14-4-2-1-3-5-14)18-9-15-12-6-7-13(8-12)16(15)10-18/h1-5,12-13,15-16H,6-11H2/t12-,13+,15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCASNZUOQJJG-SDSIWUNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-propyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5496207.png)
![N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide](/img/structure/B5496211.png)
![N-(2-methoxyethyl)-4-methyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496227.png)
![8-[(2,5-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496229.png)
![N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine](/img/structure/B5496233.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496237.png)


![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5496266.png)
![2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5496282.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide](/img/structure/B5496292.png)
